molecular formula C9H12N2O B13183238 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13183238
M. Wt: 164.20 g/mol
InChI Key: HZIIABIOXSKKIK-UHFFFAOYSA-N
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Description

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted at the 6-position with a cyclopropylaminomethyl group. This structure combines the electron-deficient dihydropyridinone ring with a conformationally constrained cyclopropylamine moiety, which may enhance metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-[(cyclopropylamino)methyl]-1H-pyridin-2-one

InChI

InChI=1S/C9H12N2O/c12-9-3-1-2-8(11-9)6-10-7-4-5-7/h1-3,7,10H,4-6H2,(H,11,12)

InChI Key

HZIIABIOXSKKIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of cyclopropylamine with a suitable precursor of the dihydropyridinone ring. One common method involves the use of cyclopropylamine and a pyridine derivative under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Structural Analogues of Dihydropyridin-2-one Derivatives

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at Position 6 Core Structure Notable Features
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one Cyclopropylaminomethyl Dihydropyridin-2-one Rigid cyclopropyl group; basic amine
6-([(Propan-2-yl)amino]methyl)-1,2-dihydropyridin-2-one Isopropylaminomethyl Dihydropyridin-2-one Less strained substituent; higher lipophilicity
UNC1999 Methyl and propyl groups at positions 3 and 4 Dihydropyridin-2-one Part of a carboxamide inhibitor; oncology applications
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one 3-Aminooxolan-2-yl (tetrahydrofuran) Dihydropyridin-2-one Oxygen-containing ring; enhanced solubility
5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one Halogenated pyridinylmethyl Dihydropyridin-2-one Electrophilic halogen atoms; potential reactivity
Key Observations:

Cyclopropyl vs. Isopropyl Groups : The cyclopropyl group in the target compound introduces ring strain and rigidity, which may reduce metabolic degradation compared to the more flexible isopropyl group in the analog from .

Biological Activity : Cyclopropylamine-containing compounds in demonstrated enhanced enzymatic and antiproliferative activity in purine-based analogs, suggesting that the cyclopropyl group in the target compound could similarly improve potency .

Solubility and Reactivity : The tetrahydrofuran-containing analog () includes an oxygen atom, likely improving aqueous solubility compared to the purely hydrocarbon-based cyclopropyl group . Conversely, halogenated derivatives () may exhibit unique reactivity profiles due to electrophilic substituents .

Biological Activity

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol

The structure includes a dihydropyridinone core with a cyclopropylamino substituent, which is crucial for its biological activity.

Research indicates that 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. This inhibition can lead to altered metabolic pathways that hinder tumor growth .
  • Antimicrobial Activity : In vitro studies have shown that derivatives related to this compound possess significant antimicrobial properties. These compounds have demonstrated effectiveness against various pathogenic microorganisms, suggesting potential applications in treating infections .
  • Antioxidant Properties : The compound also exhibits antioxidant activity, which can protect cells from oxidative stress and reduce the risk of diseases associated with oxidative damage .

Anticancer Activity

A study focusing on the anticancer potential of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one derivatives revealed promising results:

  • Cell Lines Tested : Various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound showed significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)% Inhibition at 50 µM
HeLa2578
MCF-73072
A5492085

Antimicrobial Activity

In another investigation assessing antimicrobial efficacy:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Minimum Inhibitory Concentrations (MIC) were determined as follows:
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans30

The results indicate that the compound exhibits potent antimicrobial activity, particularly against gram-positive bacteria.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one has favorable absorption and distribution characteristics. However, further studies are necessary to fully elucidate its metabolic profile and potential hepatotoxicity.

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